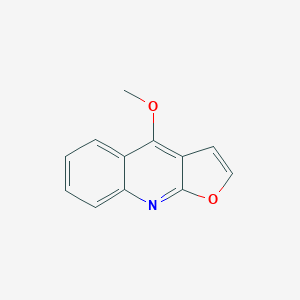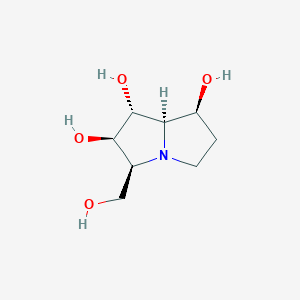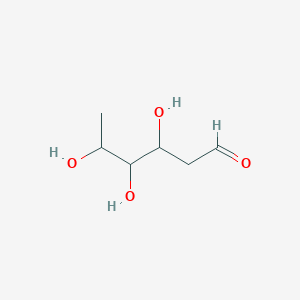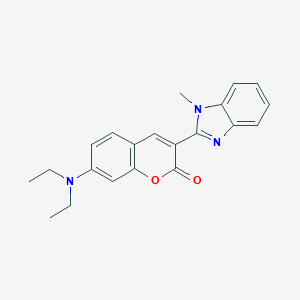
4',6-Dihydroxyflavone
Übersicht
Beschreibung
6,4’-Dihydroxyflavone is a flavonoid compound that belongs to the class of flavones. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. 6,4’-Dihydroxyflavone is characterized by the presence of hydroxyl groups at the 6 and 4’ positions of the flavone backbone. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung der Reaktivität und Eigenschaften von Flavonoiden. Seine chemische Struktur ermöglicht die Erforschung verschiedener synthetischer Modifikationen und Reaktionen.
Biologie: Die Verbindung zeigt signifikante antioxidative und entzündungshemmende Aktivitäten, was sie zu einem wertvollen Werkzeug für die Untersuchung zellulärer oxidativer Belastungen und Entzündungspfade macht.
Industrie: Seine antioxidativen Eigenschaften machen es zu einem potenziellen Zusatzstoff in Lebensmitteln und Kosmetikprodukten, um die Haltbarkeit und Stabilität zu verbessern.
5. Wirkmechanismus
Der Wirkmechanismus von 6,4’-Dihydroxyflavon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen:
Antioxidative Aktivität: Die Hydroxylgruppen in der Verbindung können freie Radikale abfangen, den oxidativen Stress reduzieren und Zellschäden verhindern.
Entzündungshemmende Wirkungen: Es kann die Produktion von pro-inflammatorischen Zytokinen und Enzymen hemmen, wodurch Entzündungen reduziert werden.
Neuroprotektive Wirkungen: Es wurde gezeigt, dass die Verbindung Signalwege moduliert, die am neuronalen Überleben und der Funktion beteiligt sind, wie z. B. den Signalweg des brain-derived neurotrophic factor (BDNF).
Wirkmechanismus
Target of Action
4’,6-Dihydroxyflavone is a type of flavone, a class of polyphenolic compounds For instance, 7,8-Dihydroxyflavone, a similar compound, is known to act as an agonist of the TrkB receptor, the main receptor of brain-derived neurotrophic factor (BDNF) .
Mode of Action
Flavonoids in general are known to interact with multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases, and g protein-coupled receptors . They exhibit anti-inflammatory and anticancer activities and enhance the immune system .
Biochemical Pathways
For example, 7,8-Dihydroxyflavone has been shown to enhance TrkB phosphorylation and promote downstream cellular signaling .
Pharmacokinetics
For the similar compound 7,8-dihydroxyflavone, it has been reported that after oral administration of 50 mg/kg in mice, the plasma concentration peaked at 10 min with 70 ng/ml and was still detectable after 8 h (5 ng/ml) .
Result of Action
Flavonoids in general have been associated with a wide range of health benefits, including increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases .
Action Environment
It is known that the bioavailability and effectiveness of flavonoids can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
4’,6-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 4’ and 6 . The nature of these interactions is complex and can involve both direct binding and indirect effects on enzyme activity.
Cellular Effects
The cellular effects of 4’,6-Dihydroxyflavone are diverse and depend on the specific cell type and cellular context. For example, it has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, and cardiovascular regulation . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4’,6-Dihydroxyflavone exerts its effects through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it has been found to bind and reversibly inhibit PDXP, a pyridoxal phosphatase, with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
The effects of 4’,6-Dihydroxyflavone can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’,6-Dihydroxyflavone can vary with different dosages in animal models. For example, it has been reported that 7,8-DHF, a similar compound, has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Metabolic Pathways
4’,6-Dihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
4’,6-Dihydroxyflavone is transported and distributed within cells and tissues in a complex manner. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4’,6-Dihydroxyflavone can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,4’-dihydroxyflavone can be achieved through various methods. One common approach involves the microbial transformation of 6-methoxyflavone using the fungus Aspergillus niger. This process involves demethylation at the C-6 position and simultaneous hydroxylation at the C-4’ position . The reaction is typically carried out in an aqueous culture of the fungus under constant stirring at a temperature range of 288-308 K.
Industrial Production Methods
Industrial production of 6,4’-dihydroxyflavone may involve similar microbial transformation techniques, scaled up to meet production demands. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving selective hydroxylation and demethylation steps can be employed for large-scale production.
Analyse Chemischer Reaktionen
Reaktionstypen
6,4’-Dihydroxyflavon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von Hydroxylgruppen beeinflusst, die an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen können.
Häufige Reagenzien und Bedingungen
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um 6,4’-Dihydroxyflavon zu oxidieren, was zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsmittel wie Natriumborhydrid können die Carbonylgruppe in der Flavonstruktur reduzieren, was zur Bildung von Dihydroflavonen führt.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, mit Reagenzien wie Halogenen oder Nitrierungsmitteln.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Flavonderivate, reduzierte Dihydroflavone und substituierte Flavone mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
6,4’-Dihydroxyflavon kann mit anderen ähnlichen Flavonoidverbindungen verglichen werden, wie z. B.:
7,8-Dihydroxyflavon: Bekannt für seine starken neuroprotektiven Wirkungen und die Fähigkeit, die Aktivität des brain-derived neurotrophic factor (BDNF) zu imitieren.
6,7-Dihydroxyflavon: Zeigt starke antioxidative und entzündungshemmende Eigenschaften.
5,7-Dihydroxyflavon (Chrysin): Bekannt für seine anxiolytischen und antidepressiven Wirkungen.
Die Einzigartigkeit von 6,4’-Dihydroxyflavon liegt in seinem spezifischen Hydroxylierungsmuster, das zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beiträgt.
Eigenschaften
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULTBKXWHYHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022467 | |
| Record name | 4',6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63046-09-3 | |
| Record name | 6,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',6-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',6-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4',6-dihydroxyflavone exert its anti-inflammatory effects in kidney mesangial cells?
A1: The research paper states that this compound exhibits potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells. [] While the exact mechanism was not fully elucidated in this specific study, it highlights that the anti-inflammatory action is not through direct scavenging of nitric oxide (NO) radicals. [] Further research is needed to determine the precise molecular targets and downstream pathways involved in its activity.
Q2: What is the potency of this compound compared to other flavones studied?
A2: The study demonstrates that this compound exhibits high anti-inflammatory potency with an IC50 in the low micromolar range (2.0 μM). [] This is comparable to the activity of 6-hydroxyflavone and notably better than the well-studied polyhydroxylated flavones like fisetin, quercetin, morin, tricetin, gossypetin, apigenin, and myricetin. [] This suggests that this compound holds promise as a potential therapeutic agent for inflammation-related diseases, particularly in the context of kidney inflammation.
Q3: Does modifying the structure of this compound affect its anti-inflammatory activity?
A3: While the study focuses primarily on this compound, it also investigated the anti-inflammatory activity of various other flavone derivatives. [] Interestingly, 6-methoxyflavone, a methylated derivative of 6-hydroxyflavone, demonstrated even greater potency with an IC50 of 192 nM. [] This finding highlights the significant impact of structural modifications on the biological activity of flavones and emphasizes the importance of structure-activity relationship (SAR) studies in drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















